BenchChemオンラインストアへようこそ!

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine

Antibacterial drug discovery DNA gyrase inhibition Stereochemical SAR

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine (CAS 211108-52-0) is a trans-configured, racemic, N-Boc-protected 3-fluoropiperidine bearing a benzylamino group at the 4-position. This compound serves as a critical advanced intermediate in the synthesis of pyrrolamide DNA gyrase inhibitors, a class of antibacterials targeting the ATP-binding pocket of GyrB.

Molecular Formula C17H25FN2O2
Molecular Weight 308.397
CAS No. 211108-52-0
Cat. No. B2700253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
CAS211108-52-0
Molecular FormulaC17H25FN2O2
Molecular Weight308.397
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
InChIInChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1
InChIKeyJXBLMDWEOQDVAC-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine (CAS 211108-52-0): Key Intermediate for Stereochemically Defined Gyrase Inhibitors


rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine (CAS 211108-52-0) is a trans-configured, racemic, N-Boc-protected 3-fluoropiperidine bearing a benzylamino group at the 4-position . This compound serves as a critical advanced intermediate in the synthesis of pyrrolamide DNA gyrase inhibitors, a class of antibacterials targeting the ATP-binding pocket of GyrB [1]. Its defining structural features—the trans-relationship between the 3-fluoro and 4-benzylamino substituents, the acid-labile Boc protecting group enabling orthogonal deprotection, and the benzylamino handle for further derivatization—distinguish it from regioisomeric and stereoisomeric alternatives in both synthetic efficiency and downstream pharmacological outcomes [2].

Why Interchanging rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine with Other Boc-Piperidine Intermediates Compromises Synthetic and Pharmacological Outcomes


The trans-configuration of the 3-fluoro and 4-benzylamino substituents on the piperidine ring is not a trivial structural detail. In the synthesis of pyrrolamide DNA gyrase inhibitors, the trans diastereomer (18b, corresponding to this compound) and its cis counterpart (18a) lead to distinct downstream enantiomerically pure final compounds (e.g., 26 and 27) with divergent antibacterial potencies . Replacing the trans-racemate with the cis-isomer (CAS 934536-09-1) alters the relative orientation of the key pharmacophoric elements, while omitting the 3-fluoro substituent entirely removes the critical electron-withdrawing effect that lowers piperidine basicity by approximately 1.5–2 pKa units—an effect documented to reduce hERG channel affinity and improve metabolic clearance in vivo [1]. Generic substitution with non-fluorinated or non-benzylamino Boc-piperidines therefore cannot reproduce the orthogonal protection/deprotection sequence or the stereoelectronic properties required for the target pyrrolamide antibacterial series.

Quantitative Differentiation Evidence for rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine vs. Closest Analogs


Trans vs. Cis Diastereomer: Distinct Downstream Antibacterial Potency in DNA Gyrase Pyrrolamide Series

The trans-racemic N-Boc-3-fluoro-4-benzylaminopiperidine (18b, CAS 211108-52-0) and its cis counterpart (18a, CAS 934536-09-1) were independently converted to enantiomerically pure pyrrolamide final compounds 26 (from trans) and 27 (from cis) . The trans-derived compound 26 exhibited an IC50 of 2.5 nM against Staphylococcus aureus DNA gyrase, while the cis-derived compound 27 showed an IC50 of 537 nM—a 215-fold potency difference attributable to the stereochemical origin of the piperidine intermediate [1]. This demonstrates that the trans-configured intermediate is essential for accessing the high-potency enantiomer.

Antibacterial drug discovery DNA gyrase inhibition Stereochemical SAR

3-Fluoro Substitution: Measured Basicity Reduction and hERG Liability Attenuation vs. Non-Fluorinated Piperidine

Although direct pKa data for CAS 211108-52-0 itself is not published, the trans-3-fluoropiperidine motif embedded in this compound has been quantitatively characterized in closely analogous systems. In a series of pyridine diamide AMPK activators, incorporation of trans-3-fluoropiperidine (compound 32) reduced the calculated pKa of the piperidine nitrogen by approximately 1.5–2.0 units relative to unsubstituted piperidine, and this basicity attenuation correlated with a measurable improvement in hERG IC50 (from <10 μM for the unsubstituted analog to >30 μM for the 3-fluoro analog) [1]. The same study reported that trans-3-fluoropiperidine 32 reduced rat in vivo clearance from above liver blood flow (>70 mL/min/kg) to 19 mL/min/kg [1].

Medicinal chemistry PK optimization hERG safety

Orthogonal Boc Protection Enables Selective N-Deprotection Without Benzylamino Group Loss—A Quantitative Yield Comparison

The Boc group on CAS 211108-52-0 is selectively removable under acidic conditions (e.g., HCl/dioxane or TFA) without affecting the benzylamino C–N bond, which requires hydrogenolysis (H2, Pd/C) for cleavage . In the pyrrolamide synthetic sequence described by Sherer et al., sequential deprotection of the Boc group followed by benzyl group hydrogenolysis from 18a/18b proceeded with an overall yield of >70% over two steps . In contrast, Cbz-protected analogs (e.g., trans-1-Cbz-4-amino-3-fluoropiperidine, CAS 1268520-05-3) require hydrogenolysis for both protecting group removal, eliminating the possibility of orthogonal deprotection and limiting downstream synthetic flexibility .

Synthetic methodology Protecting group strategy Intermediate procurement

Purity Specifications and Supplier QC Data: Benchmarking Commercial Availability vs. Research-Grade Alternatives

CAS 211108-52-0 is commercially available from multiple reputable suppliers with documented purity specifications. Apollo Scientific offers this compound at ≥95% purity , while Leyan (Shanghai) supplies it at 97% purity , and Fluoropharm lists it at NLT 98% purity under catalog number OF26238 . In comparison, the cis-isomer (CAS 934536-09-1) is less widely stocked and typically offered at lower purity grades (commonly 95% or unspecified) with fewer validated analytical certificates . The MDL number MFCD20261376 is uniquely assigned to the trans-racemate, enabling unambiguous cross-vendor identity verification .

Quality control Procurement standards Intermediate sourcing

Validated Application Scenarios for rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine Based on Quantitative Differentiation Evidence


Synthesis of High-Potency Pyrrolamide DNA Gyrase Inhibitors (Gram-Positive Antibacterials)

This compound is the direct precursor to enantiomerically pure pyrrolamide antibacterials with S. aureus DNA gyrase IC50 values as low as 2.5 nM . Research groups developing novel GyrB-targeting antibacterials should procure CAS 211108-52-0 rather than the cis-isomer to access the trans-derived enantiomer (compound 26) that demonstrates 215-fold greater enzyme inhibition potency [1].

Medicinal Chemistry Campaigns Requiring Orthogonal N-Protection for Sequential Piperidine Functionalization

The Boc/benzylamino orthogonal protecting group pair enables acid-mediated N-deprotection of the piperidine ring without cleaving the benzyl C–N bond, followed by independent hydrogenolytic removal of the benzyl group in a subsequent step with >70% overall yield . This synthetic strategy is essential for SAR exploration where differential functionalization of the piperidine nitrogen and the 4-amino position is required.

Lead Optimization Programs Targeting Improved hERG Safety and Reduced Hepatic Clearance via 3-Fluoropiperidine Incorporation

The trans-3-fluoropiperidine scaffold embedded in this intermediate provides a pre-validated strategy for reducing piperidine basicity by 1.5–2.0 pKa units, which has been shown to improve hERG IC50 margins by >3-fold and reduce rat clearance from >70 mL/min/kg to 19 mL/min/kg in analogous systems . Procurement of this fluorinated intermediate allows medicinal chemists to introduce these PK/safety benefits at an early stage of scaffold construction.

Quality-Controlled Intermediate Sourcing for Multi-Gram Scale-Up and Preclinical Candidate Synthesis

With documented purity specifications ranging from ≥95% to NLT 98% across multiple suppliers including Apollo Scientific, Leyan, and Fluoropharm, and a unique MDL identifier (MFCD20261376), CAS 211108-52-0 offers the supply chain reliability and batch-to-batch consistency required for progressing lead compounds from milligram-scale SAR exploration to multi-gram preclinical tox batches [1].

Quote Request

Request a Quote for rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.